![molecular formula C5H11LiSi B14158504 Lithium, [2-(trimethylsilyl)ethenyl]- CAS No. 41309-44-8](/img/structure/B14158504.png)
Lithium, [2-(trimethylsilyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [2-(trimethylsilyl)ethenyl]- is an organolithium compound with the molecular formula C5H9LiSi. This compound is part of a broader category of organosilicon compounds, which are known for their unique properties and applications in various fields of chemistry and industry. The presence of both lithium and trimethylsilyl groups in its structure imparts distinctive reactivity and stability characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2-(trimethylsilyl)ethenyl]- typically involves the reaction of trimethylsilylacetylene with an organolithium reagent. One common method is the deprotonation of trimethylsilylacetylene using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
(CH3)3SiC≡CH+BuLi→(CH3)3SiC≡CLi+BuH
This reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Lithium, [2-(trimethylsilyl)ethenyl]- can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [2-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Polymerization Reactions: It can act as a monomer in polymerization reactions, leading to the formation of organosilicon polymers.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [2-(trimethylsilyl)ethenyl]- include:
Electrophiles: Such as alkyl halides, carbonyl compounds, and epoxides.
Catalysts: Transition metal catalysts like palladium and nickel are often used to facilitate cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving Lithium, [2-(trimethylsilyl)ethenyl]- include various organosilicon compounds, such as silyl-substituted alkenes and alkynes, as well as polymers with unique properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Lithium, [2-(trimethylsilyl)ethenyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex organosilicon compounds and as a precursor for various functional materials.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of Lithium, [2-(trimethylsilyl)ethenyl]- are explored for their potential use in drug discovery and development
Industry
In the industrial sector, Lithium, [2-(trimethylsilyl)ethenyl]- is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation. These materials find applications in electronics, coatings, and advanced manufacturing processes.
Mecanismo De Acción
The mechanism by which Lithium, [2-(trimethylsilyl)ethenyl]- exerts its effects is primarily through its reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds with electrophiles. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions and high yields.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the lithium atom, making it less reactive in certain types of reactions.
(Trimethylsilyl)methyllithium: Another organolithium compound with a trimethylsilyl group, but with different reactivity and applications.
Uniqueness
Lithium, [2-(trimethylsilyl)ethenyl]- is unique due to the combination of the lithium atom and the trimethylsilyl group, which imparts distinctive reactivity and stability. This makes it a valuable reagent in organic synthesis and industrial applications, offering advantages over similar compounds in terms of selectivity and efficiency.
Propiedades
Número CAS |
41309-44-8 |
|---|---|
Fórmula molecular |
C5H11LiSi |
Peso molecular |
106.2 g/mol |
Nombre IUPAC |
lithium;ethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
Clave InChI |
XJLKTRIXMZEMLZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)C=[CH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



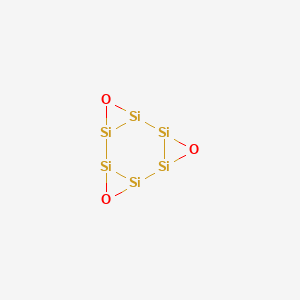
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)

![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
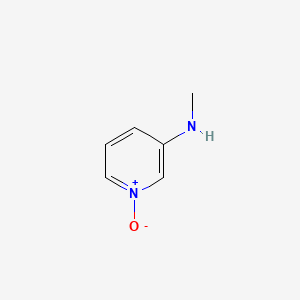
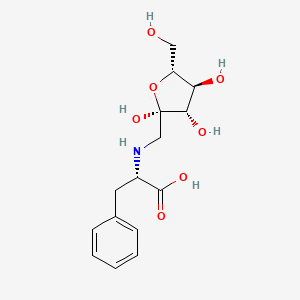
![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
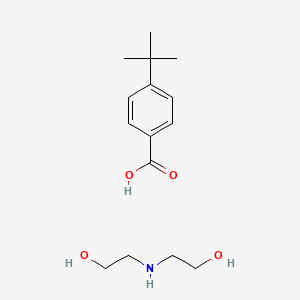
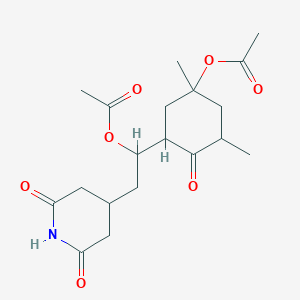
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
